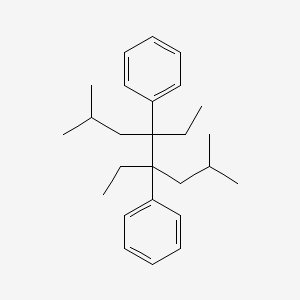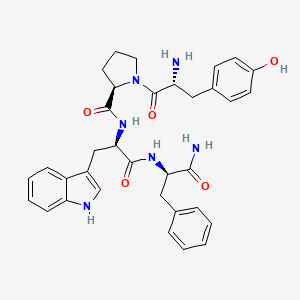
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-: is a synthetic peptide compound with a complex structure It is composed of four amino acids: D-phenylalaninamide, D-tyrosine, D-proline, and D-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalaninamide) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-proline and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure efficiency and consistency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with altered properties.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with specific proteins.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Utilized in the production of biopharmaceuticals.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include:
Signal Transduction: Modulating signaling pathways by interacting with receptors or enzymes.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
- L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide
- D-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-
Comparison:
- Structure: While similar in structure, the specific arrangement of amino acids in D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- gives it unique properties.
- Function: The unique sequence of amino acids may result in different biological activities and interactions compared to similar compounds.
- Applications: Its distinct structure makes it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
630104-38-0 |
|---|---|
Molekularformel |
C34H38N6O5 |
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
ZEXLJFNSKAHNFH-PYYPWFDZSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
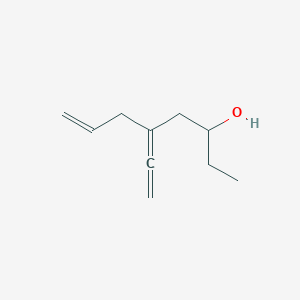
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
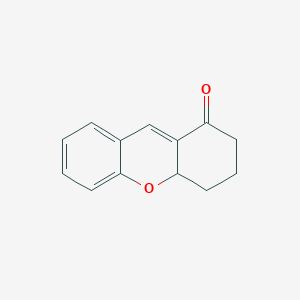


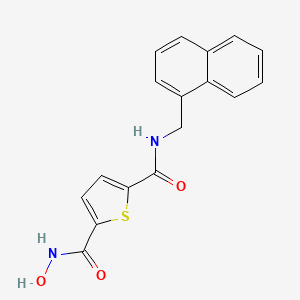

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
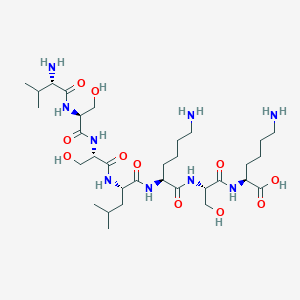
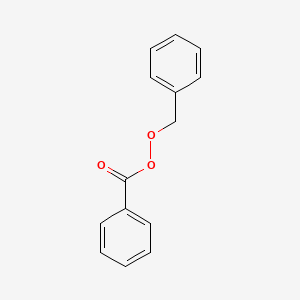

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
